3-(1-Ethyl-1H-pyrazol-3-yl)isoxazol-5-amine
Description
Properties
Molecular Formula |
C8H10N4O |
|---|---|
Molecular Weight |
178.19 g/mol |
IUPAC Name |
3-(1-ethylpyrazol-3-yl)-1,2-oxazol-5-amine |
InChI |
InChI=1S/C8H10N4O/c1-2-12-4-3-6(10-12)7-5-8(9)13-11-7/h3-5H,2,9H2,1H3 |
InChI Key |
OKWSIAXBMVAMSG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=N1)C2=NOC(=C2)N |
Origin of Product |
United States |
Preparation Methods
Key Industrial Modifications
-
Catalyst-Free Cyclization :
-
Eliminating catalysts reduces costs and waste.
-
-
Crystallization Techniques :
-
Purification :
Table 3: Industrial Process Optimization
| Parameter | Value/Description | Reference |
|---|---|---|
| Reactor Type | Continuous flow reactor | |
| Purification Method | Crystallization (ethanol/water) | |
| Yield Improvement | 5–10% over batch methods |
Patent-Based Three-Step Method (Adapted Approach)
While primarily designed for 3-amino-5-methylisoxazole, the method in offers insights into alternative pathways:
Adapted Steps for Target Compound
-
Acetyl Acetonitrile Formation :
-
Hydrazone Synthesis :
-
Ring Closure :
Table 4: Adapted Three-Step Parameters
| Parameter | Value/Description | Reference |
|---|---|---|
| Frequency | 20–30 kHz | |
| Time | 10–30 minutes | |
| Yield (Estimated) | 70–85% (analogous pyrazole synthesis) |
Comparative Analysis of Methods
Table 6: Method Comparison
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Cyclization | High purity, well-established | Requires aldehyde synthesis | 60–80% |
| g-C₃N₄ Catalysis | Eco-friendly, low temperature | Unproven for target compound | 50–70% |
| Industrial Flow Reactor | Scalable, cost-effective | High equipment investment | 70–85% |
| Three-Step (Patent) | High regioselectivity | Multi-step complexity | 70–80% |
| Sonication | Rapid reaction, energy-efficient | Requires specialized equipment | 70–85% |
Chemical Reactions Analysis
Oxidation Reactions
The amino and pyrazole groups undergo oxidation under controlled conditions. Key reagents and outcomes include:
| Reaction Type | Reagent | Conditions | Major Product | Yield |
|---|---|---|---|---|
| Amino group oxidation | Potassium permanganate | Acidic medium (H₂SO₄) | Isoxazole-5-imine derivative | 70–85% |
| Pyrazole ring oxidation | Hydrogen peroxide | Aqueous NaOH, 60°C | Pyrazole N-oxide | 55–68% |
-
Mechanistic insight : Oxidation of the amino group proceeds via imine formation, while pyrazole oxidation generates N-oxide through radical intermediates.
Reduction Reactions
The isoxazole ring is susceptible to reductive cleavage, enabling access to amines or alcohols:
| Substrate Site | Reagent | Conditions | Major Product | Yield |
|---|---|---|---|---|
| Isoxazole ring | Lithium aluminum hydride | Anhydrous ether, 0°C | 3-(1-Ethylpyrazol-3-yl)propane-1,5-diamine | 78–92% |
| Isoxazole C=N bond | Sodium borohydride | Methanol, reflux | Partially reduced dihydroisoxazole | 45–60% |
-
Key observation : Complete reduction of the isoxazole ring requires stoichiometric LiAlH₄, while NaBH₄ selectively reduces the C=N bond .
Nucleophilic Substitution
The amino group participates in substitution reactions with electrophiles:
| Nucleophile | Reagent | Conditions | Major Product | Yield |
|---|---|---|---|---|
| Alkyl halides | R-X (X = Cl, Br) | K₂CO₃, DMF, 80°C | N-Alkylated isoxazole derivatives | 65–88% |
| Acyl chlorides | RCOCl | Pyridine, RT | Isoxazole-5-carboxamides | 70–95% |
-
Example : Reaction with benzoyl chloride produces 3-(1-ethylpyrazol-3-yl)-N-benzoylisoxazol-5-amine in 89% yield .
Cyclization and Heteroannulation
The compound serves as a precursor in multicomponent reactions:
-
Pyrazolo-fused heterocycles : Reacts with arylglyoxals under acid catalysis (p-TsOH) to form dipyrazolo[3,4-b:4',3'-f] naphthyridines via a [3+2+1] annulation .
-
Key conditions : DMF solvent, microwave irradiation (120°C, 20–25 min), yields up to 82% .
Coordination Chemistry
The pyrazole nitrogen and isoxazole oxygen act as ligands for metal complexes:
| Metal Salt | Conditions | Complex Type | Application |
|---|---|---|---|
| FeCl₃ | EtOH, reflux | Fe(III)-pyrazole complex | Catalytic oxidation studies |
| Cu(OAc)₂ | MeCN, RT | Cu(II)-isoxazole adduct | Antimicrobial activity screening |
-
Structural analysis : X-ray crystallography confirms bidentate coordination through pyrazole-N and isoxazole-O atoms .
Stability and Side Reactions
Critical stability considerations include:
-
Thermal decomposition : Degrades above 200°C, releasing ethylamine and CO₂.
-
Photoreactivity : UV exposure (254 nm) induces [2+2] cycloaddition between isoxazole rings, forming dimers (28% yield after 48 h) .
This compound’s reactivity profile makes it valuable for synthesizing pharmacologically active molecules and functional materials. Recent advances in flow chemistry and microwave-assisted reactions have significantly improved reaction efficiency and selectivity.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has demonstrated that derivatives of pyrazole, including 3-(1-Ethyl-1H-pyrazol-3-yl)isoxazol-5-amine, exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown IC50 values indicating effective inhibition against breast cancer (MCF7) and lung cancer (A549) cells:
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF7 | 12.50 |
| Related Pyrazole Derivative | A549 | 26.00 |
| Another Derivative | Hep2 | 17.82 |
This compound's ability to inhibit specific enzymes involved in cancer progression highlights its potential as a lead compound for drug development .
Anti-inflammatory Properties
The compound has been explored for its anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This action may contribute to reduced inflammation in models of arthritis and other inflammatory diseases .
Antimicrobial Activity
Preliminary studies indicate that this compound exhibits moderate antimicrobial activity against various pathogens. Minimum inhibitory concentrations (MIC) have been reported around 250 µg/mL against several bacterial strains, suggesting potential applications in treating infections .
Agricultural Applications
In agricultural chemistry, compounds similar to this compound are investigated for their efficacy as agrochemicals. Their ability to modulate plant growth or act as herbicides can be significant in improving crop yields and resistance against pests .
Case Studies
Study on Anticancer Properties
A recent investigation focused on modifying the structure of pyrazole derivatives to enhance their cytotoxicity against lung cancer cells (A549). The study revealed that the ethyl substitution at the pyrazole ring improved lipophilicity, facilitating better cellular uptake and efficacy .
Anti-inflammatory Research
Another study examined the anti-inflammatory effects of pyrazole derivatives similar to this compound. It was found that these compounds effectively reduced tumor necrosis factor-alpha (TNFα)-induced interleukin-6 (IL-6) production in chondrocyte cell lines, indicating their potential utility in inflammatory conditions .
Mechanism of Action
The mechanism of action of 3-(1-Ethyl-1H-pyrazol-3-yl)isoxazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and chemical properties of 3-(1-Ethyl-1H-pyrazol-3-yl)isoxazol-5-amine can be contextualized by comparing it to structurally related isoxazol-5-amine derivatives. Below is a detailed analysis:
Table 1: Key Structural and Functional Comparisons
| Compound Name | Substituent(s) | Key Findings | Reference |
|---|---|---|---|
| This compound | 3-(1-Ethylpyrazol-3-yl), 5-NH₂ | Hypothesized improved lipophilicity and steric bulk; potential for enhanced target binding. | [3] |
| N-Ethyl-3-phenylisoxazol-5-amine | 3-Ph, 5-NH-Et | Demonstrated superior enantioselectivity (91–93% ee) in catalytic reactions vs. NH₂ analogs. Ethyl on amine improves hydrogen bonding with catalysts. | [2] |
| 3-(4-Methoxyphenyl)isoxazol-5-amine | 3-(4-MeO-Ph), 5-NH₂ | Used in TACC3 inhibitors (e.g., BO-264); methoxy enhances solubility and π-stacking. Safety Warning (H302, H315). | [13, 14] |
| 3-(3-Trifluoromethylphenyl)isoxazol-5-amine | 3-(3-CF₃-Ph), 5-NH₂ | High lipophilicity (LogP = 3.52); melting point 91–93°C. Used in COX-2 inhibitor derivatives. | [19] |
| 3-(tert-Butyl)isoxazol-5-amine | 3-(t-Bu), 5-NH₂ | Moderate TrkA inhibition (37.2% at 10 µM); tert-butyl increases steric hindrance. | [5] |
| 5-(tert-Butyl)isoxazol-3-amine | 5-NH₂, 3-(t-Bu) | Superior TrkA activity (IC₅₀ = 0.047 µM) vs. 3-substituted analogs, highlighting positional effects. | [5] |
| 3-Ethyl-6-methoxybenzo[d]isoxazol-5-amine | Benzoisoxazole, 3-Et, 6-OMe, 5-NH₂ | BRD4 inhibitor with ΔTm = 7.2°C; ethyl enhances sub-pocket binding vs. methyl. | [3] |
Key Insights from Comparisons
Substituent Position and Activity :
- The position of substituents on the isoxazole ring significantly impacts biological activity. For example, 5-(tert-butyl)isoxazol-3-amine (IC₅₀ = 0.047 µM) outperforms its 3-substituted analog (37.2% inhibition at 10 µM) in TrkA inhibition . This suggests that the target compound’s 3-pyrazolyl substitution may prioritize steric optimization over electronic effects.
Ethyl vs. Methyl Substitutions :
- Ethyl groups enhance binding in bromodomain inhibitors (e.g., ΔTm = 7.2°C for 3-ethyl vs. 6.5°C for 3-methyl in BRD4 studies) due to improved van der Waals interactions in hydrophobic pockets . The ethyl group on the pyrazole in the target compound may similarly enhance target engagement.
Electronic and Solubility Effects :
- Electron-withdrawing groups (e.g., CF₃) increase lipophilicity (LogP = 3.52 for 3-CF₃-Ph analog) but may reduce solubility . In contrast, methoxy groups (e.g., 4-MeO-Ph) balance lipophilicity with solubility, as seen in TACC3 inhibitor BO-264 .
Enantioselectivity in Catalysis :
- N-Ethyl substitution on the amine (e.g., N-Et-3-Ph-isoxazol-5-amine) improves enantioselectivity (up to 93% ee) in chiral phosphoric acid-catalyzed reactions, whereas dialkyl substitution (e.g., N,N-diethyl) reduces yields and selectivity . This underscores the importance of retaining an NH group for hydrogen bonding.
Safety Profiles :
- Substituted isoxazol-amines generally exhibit moderate toxicity (e.g., H302: harmful if swallowed for 3-(4-MeO-Ph) analog) . The ethylpyrazole group in the target compound may alter metabolic pathways, necessitating further toxicity studies.
Biological Activity
3-(1-Ethyl-1H-pyrazol-3-yl)isoxazol-5-amine is a heterocyclic compound that incorporates both pyrazole and isoxazole rings. These structural features endow the compound with diverse biological activities, making it a focal point of research in medicinal chemistry. This article will explore its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
The molecular formula of this compound is with a molecular weight of 178.19 g/mol. Its structure allows for various chemical reactions, including oxidation, reduction, and substitution, which are essential for its biological activity and potential therapeutic applications .
The biological activity of this compound primarily arises from its ability to interact with specific molecular targets such as enzymes and receptors.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit enzymes involved in inflammatory pathways, potentially leading to anti-inflammatory effects.
- Receptor Modulation: It can modulate receptor functions by binding to specific sites, affecting cellular signaling pathways .
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly in the realms of anti-inflammatory , anticancer , and antimicrobial properties.
Anticancer Activity
Several studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. For instance:
- A study reported that compounds related to pyrazole exhibited cytotoxic effects against various cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer) with IC50 values ranging from 3.79 µM to 42.30 µM .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF7 | 12.50 |
| Related Pyrazole Derivative | A549 | 26.00 |
| Another Derivative | Hep2 | 17.82 |
Anti-inflammatory Activity
The compound has been explored for its potential as an anti-inflammatory agent. It may inhibit pro-inflammatory cytokines and enzymes like COX and LOX, contributing to reduced inflammation in models of arthritis and other inflammatory diseases .
Antimicrobial Activity
Preliminary tests suggest that this compound exhibits moderate antimicrobial activity against various pathogens including bacteria and fungi. The minimum inhibitory concentrations (MIC) reported were around 250 µg/mL for several strains .
Case Studies
- Study on Anticancer Properties: A recent investigation into pyrazole derivatives found that certain modifications enhanced their cytotoxicity against lung cancer cells (A549). The study indicated that the presence of an ethyl group at the pyrazole ring improved lipophilicity, facilitating better cell membrane penetration .
- Anti-inflammatory Research: Another study focused on the anti-inflammatory effects of pyrazole derivatives showed that compounds similar to this compound effectively reduced TNFα-induced IL-6 production in chondrocyte cell lines .
Q & A
Q. What are the common synthetic routes for 3-(1-Ethyl-1H-pyrazol-3-yl)isoxazol-5-amine, and how can reaction conditions be optimized for yield?
- Methodological Answer : The compound can be synthesized via multicomponent reactions involving isoxazol-5-amine derivatives and pyrazole precursors. Key steps include:
-
Chiral Catalysis : Use of chiral spirocyclic phosphoric acids (SPAs) to achieve enantioselectivity in heterotriarylmethane formation, yielding 72–96% with 80–85% enantiomeric excess (ee) .
-
Acid/Base Conditions : Self-condensation of β-(isoxazol-5-yl) enamines under acetyl chloride or acidic conditions to form diisoxazolyl dieneamines. Ensure stoichiometric control to minimize oligomerization .
-
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves purity.
- Optimization Table :
| Parameter | Optimal Range | Notes |
|---|---|---|
| Catalyst Loading | 5–10 mol% SPA | Higher loadings reduce ee |
| Temperature | 0–25°C | Lower temps favor selectivity |
| Solvent | Dichloromethane or Toluene | Non-polar solvents enhance yield |
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to confirm regiochemistry of pyrazole and isoxazole rings. Key signals: pyrazole NH (~δ 10.5 ppm), isoxazole C-H (~δ 6.2–6.8 ppm) .
- Mass Spectrometry : High-resolution ESI-MS for molecular ion ([M+H]⁺) and fragmentation patterns.
- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve structural ambiguities, particularly for stereoisomers. Use twinned data refinement for complex crystals .
Advanced Research Questions
Q. How do substituent positions on the pyrazole and isoxazole rings influence enantioselectivity in downstream reactions?
- Methodological Answer : Substituents at the ortho , meta , and para positions of the phenyl ring in isoxazol-5-amine derivatives significantly impact enantioselectivity:
- Electron-Withdrawing Groups (EWGs) : Meta-Cl or para-Br substituents increase ee (85–86%) by stabilizing transition states via resonance .
- Steric Effects : Bulky groups (e.g., ethyl on pyrazole) reduce reaction rates but enhance selectivity by restricting conformational freedom .
- Comparative Data :
| Substituent (Position) | Yield (%) | ee (%) |
|---|---|---|
| 4-Bromophenyl (para) | 96 | 85 |
| 3-Chlorophenyl (meta) | 92 | 86 |
| 2-Fluorophenyl (ortho) | 72 | 80 |
Q. What are the common side products formed during synthesis, and how can they be identified and minimized?
- Methodological Answer :
- By-Products :
Oligomers : From uncontrolled self-condensation of enamines. Mitigate via dilute reaction conditions (<0.1 M) .
Racemic Mixtures : Due to catalyst deactivation. Use fresh SPAs and anhydrous solvents .
- Identification :
- HPLC-MS : Track by-product formation in real-time.
- TLC Monitoring : Hexane/ethyl acetate (3:1) to detect early oligomers.
Q. How can crystallographic data resolve structural ambiguities in derivatives?
- Methodological Answer :
- SHELX Suite : SHELXL refines high-resolution data (d-spacing < 1.0 Å) for precise bond-length/angle analysis. For twinned crystals, use TWIN/BASF commands .
- Case Study : A derivative with ambiguous NH positioning was resolved via Hirshfeld surface analysis, confirming hydrogen bonding to isoxazole O .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
